2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. AG-1478 is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves the reaction of 4-fluorobenzoyl chloride with 2-amino-3-(4-methoxyphenyl)indolizine-1-carboxylic acid, followed by the addition of ammonia to form the final product.
Starting Materials
4-fluorobenzoyl chloride, 2-amino-3-(4-methoxyphenyl)indolizine-1-carboxylic acid, ammonia
Reaction
Step 1: 4-fluorobenzoyl chloride is added to a solution of 2-amino-3-(4-methoxyphenyl)indolizine-1-carboxylic acid in anhydrous dichloromethane., Step 2: The reaction mixture is stirred at room temperature for several hours until completion., Step 3: Ammonia gas is bubbled through the reaction mixture to form the final product, 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide., Step 4: The product is isolated by filtration and washed with cold water and dried under vacuum.
Scientific Research Applications
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by specifically targeting the EGFR. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation is associated with tumor growth and progression. Inhibition of EGFR signaling by 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide results in the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Mechanism Of Action
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a tyrosine kinase inhibitor that specifically targets the EGFR. EGFR is a transmembrane receptor that is activated by binding to its ligands, such as epidermal growth factor (EGF). Upon ligand binding, the receptor dimerizes and activates its intracellular tyrosine kinase domain, resulting in the activation of downstream signaling pathways that promote cell proliferation, survival, and migration. 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide inhibits EGFR signaling by binding to the ATP-binding site of the tyrosine kinase domain, preventing its activation and downstream signaling.
Biochemical And Physiological Effects
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by specifically targeting the EGFR. In addition, 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide also induces apoptosis, which is the programmed cell death of cancer cells. 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective cancer treatment.
Advantages And Limitations For Lab Experiments
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer treatment, and its mechanism of action is well understood. 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective cancer treatment.
One limitation of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is its specificity for EGFR. While this specificity is advantageous for cancer treatment, it limits its use in other areas of research. Additionally, 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has been shown to have limited efficacy in some types of cancer, indicating the need for further research to identify its optimal use.
Future Directions
For research on 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide include identifying its optimal use in cancer treatment. This includes identifying the types of cancer that are most responsive to 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide and identifying potential combination therapies that can enhance its efficacy. Additionally, further research is needed to identify potential off-target effects of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide and its potential use in other areas of research, such as neurodegenerative diseases. Finally, further research is needed to optimize the synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide and identify potential analogs with improved efficacy and specificity.
properties
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-17-11-9-16(10-12-17)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)14-5-7-15(24)8-6-14/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGQPOQYNQSPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-fluorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.